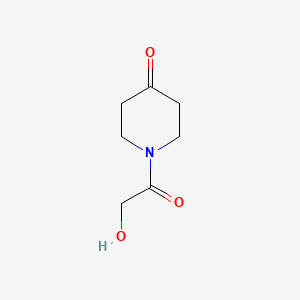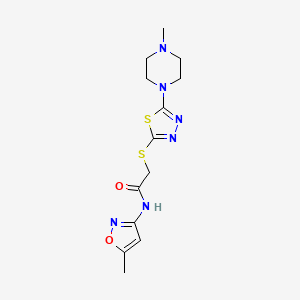![molecular formula C22H21N3O3 B2477938 3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea CAS No. 1286698-52-9](/img/structure/B2477938.png)
3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
- A study highlighted the synthesis of a compound structurally similar to 3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, which demonstrated potential in blocking angiogenesis and inducing apoptosis in breast cancer cells. This compound also showed promise in reducing tumor volumes and metastasis in animal models, indicating its potential in cancer therapy (Wang et al., 2011).
- Another study synthesized and evaluated pyridyl substituted benzamides with luminescent properties. These compounds were found to exhibit multi-stimuli-responsive properties, which could be beneficial in the development of new materials for various applications, including bioimaging and sensing (Srivastava et al., 2017).
- Research on coumarin-substituted heterocyclic compounds revealed high antioxidant activities, suggesting potential applications in oxidative stress-related diseases and conditions (Abd-Almonuim et al., 2020).
- The synthesis of N-substituted ureas with pyridin-2-ylmethyl groups showed moderate antimicrobial activity, indicating potential for development as antimicrobial agents (Reddy et al., 2003).
Molecular and Structural Studies
- A study on urea derivatives demonstrated the importance of hydrogen bonding in complex formation, providing insights into molecular interactions that are crucial in drug design and molecular recognition processes (Ośmiałowski et al., 2013).
- Research on the crystal structure of novel pyrrolidene derivatives, which included benzo[d][1,3]dioxol-5-yl groups, contributed to the understanding of molecular structures and their potential applications in materials science (Lv et al., 2013).
Drug Design and Medicinal Chemistry
- Studies on diaryl urea derivatives with pyridin-2-ylmethoxy groups identified compounds with significant antiproliferative effects against various cancer cell lines, underscoring their potential as anticancer agents (Feng et al., 2020).
- The synthesis and evaluation of primaquine urea derivatives revealed cytostatic and antiviral activities, demonstrating their potential in the development of new therapeutic agents (Dzimbeg et al., 2007).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-22(24-18-9-10-20-21(14-18)28-16-27-20)25(15-19-8-4-5-12-23-19)13-11-17-6-2-1-3-7-17/h1-10,12,14H,11,13,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBYFUJBNDQTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2477855.png)

![[1-(5-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2477859.png)

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2477861.png)
![3-benzyl-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2477862.png)
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid](/img/structure/B2477863.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2477864.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2477866.png)

![3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)


![N-(2-azepan-1-ylethyl)-2-[4-(benzylthio)-1H-pyrrolo[3,2-c]pyridin-1-yl]acetamide](/img/structure/B2477877.png)
